

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-furoic Acid

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Compound of Interest

Compound Name: 2-Methyl-3-furoic acid

Cat. No.: B165081

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Introduction

2-Methyl-3-furoic acid, a substituted furan derivative, presents a key structural motif in various areas of chemical research, including pharmaceuticals and materials science. Its biological activity and utility in synthesis are intrinsically linked to its molecular structure. A definitive elucidation of this structure is paramount, and for this, a multi-faceted spectroscopic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Methyl-3-furoic acid**. While experimental spectra for this specific compound are not readily available in public databases, this guide leverages established principles of spectroscopic interpretation and data from closely related isomers to provide a robust predictive analysis. This approach not only offers a detailed understanding of the target molecule but also serves as a pedagogical tool for researchers engaged in the structural characterization of novel organic compounds.

Molecular Structure and Properties

2-Methyl-3-furoic acid possesses a furan ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups dictates the molecule's chemical reactivity and its distinct spectroscopic signature.

| Property | Value | Source |
|-------------------|--|------------|
| Molecular Formula | C ₆ H ₆ O ₃ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| IUPAC Name | 2-methylfuran-3-carboxylic acid | PubChem[1] |
| CAS Number | 6947-94-0 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methyl-3-furoic acid**, both ¹H and ¹³C NMR are critical for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Methyl-3-furoic acid** is expected to exhibit four distinct signals corresponding to the carboxylic acid proton, two furan ring protons, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|--------|-------------------------|----------------|-------------|------------------|
| 1 | ~11-12 | Singlet, broad | 1H | -COOH |
| 2 | ~7.3 | Doublet | 1H | H-5 |
| 3 | ~6.5 | Doublet | 1H | H-4 |
| 4 | ~2.5 | Singlet | 3H | -CH ₃ |

Interpretation:

- Carboxylic Acid Proton (Signal 1): The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[2]
- Furan Protons (Signals 2 & 3): The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is adjacent to the oxygen atom and is expected to be at a higher chemical shift than the proton at the 4-position (H-4).
- Methyl Protons (Signal 4): The protons of the methyl group are attached to an sp^2 -hybridized carbon and are expected to appear as a sharp singlet around 2.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **2-Methyl-3-furoic acid** should display six signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in $CDCl_3$)

| Signal | Chemical Shift (δ , ppm) | Assignment |
|--------|----------------------------------|-----------------------|
| 1 | ~165-170 | C=O (Carboxylic Acid) |
| 2 | ~155-160 | C-2 (Furan Ring) |
| 3 | ~140-145 | C-5 (Furan Ring) |
| 4 | ~115-120 | C-3 (Furan Ring) |
| 5 | ~110-115 | C-4 (Furan Ring) |
| 6 | ~12-15 | -CH ₃ |

Interpretation:

- Carbonyl Carbon (Signal 1): The carbon of the carboxylic acid group is the most deshielded, appearing in the 165-180 ppm range.[2]

- Furan Carbons (Signals 2-5): The four carbons of the furan ring will have distinct chemical shifts. The carbon bearing the methyl group (C-2) and the carbon adjacent to the oxygen (C-5) are expected to be the most downfield of the ring carbons. The carbon attached to the carboxylic acid (C-3) and the remaining ring carbon (C-4) will be further upfield.
- Methyl Carbon (Signal 6): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-3-furoic acid** will be dominated by absorptions from the carboxylic acid and the furan ring.

Predicted IR Data

| Wavenumber (cm ⁻¹) | Intensity | Functional Group | Vibration Mode |
|-----------------------------------|---------------|------------------|------------------------------------|
| ~2500-3300 | Broad, Strong | O-H | Stretching (in H-bonded dimer) |
| ~2900-3000 | Medium | C-H | Stretching (Aromatic/Methyl) |
| ~1680-1710 | Strong | C=O | Stretching |
| ~1550-1600 | Medium | C=C | Stretching (Furan Ring) |
| ~1400-1450 | Medium | O-H | Bending |
| ~1200-1300 | Strong | C-O | Stretching (Carboxylic Acid/Furan) |

Interpretation:

- O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding.

This band often spans from 2500 to 3300 cm^{-1} .^[2]

- C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the region of 1680-1710 cm^{-1} .
- Furan Ring Vibrations: The furan ring will exhibit characteristic C=C and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For **2-Methyl-3-furoic acid**, electron ionization (EI) would likely be used.

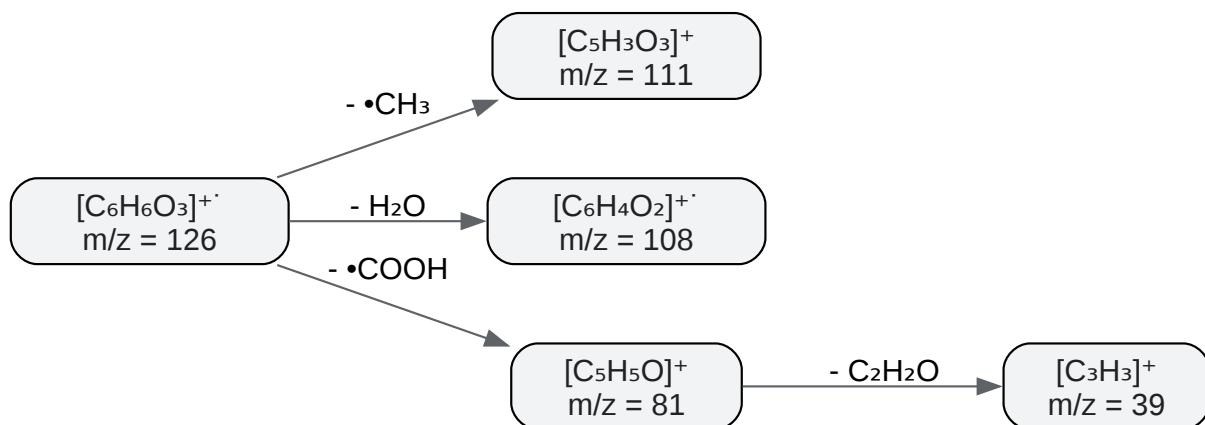
Predicted Mass Spectrum Data

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|---|
| 126 | High | $[\text{M}]^+$ (Molecular Ion) |
| 111 | Medium | $[\text{M} - \text{CH}_3]^+$ |
| 108 | Medium | $[\text{M} - \text{H}_2\text{O}]^+$ |
| 97 | High | $[\text{M} - \text{COOH}]^+$ |
| 81 | Medium | $[\text{M} - \text{COOH} - \text{O}]^+$ |
| 39 | High | $[\text{C}_3\text{H}_3]^+$ |

Interpretation:

The molecular ion peak $[\text{M}]^+$ is expected at an m/z of 126, corresponding to the molecular weight of **2-Methyl-3-furoic acid**. Common fragmentation pathways for furoic acids include the loss of the carboxylic acid group, the methyl group, and water.

Proposed Fragmentation Pathway

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Caption: Proposed EI-MS fragmentation of **2-Methyl-3-furoic acid**.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **2-Methyl-3-furoic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-3-furoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ^1H NMR, integrate the signals to determine the relative proton ratios.

ATR-IR Spectroscopy

- Background Spectrum: Record a background spectrum of the clean ATR crystal.

- Sample Application: Place a small amount of solid **2-Methyl-3-furoic acid** onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of **2-Methyl-3-furoic acid**, as outlined in this guide, provides a detailed roadmap for its structural elucidation. While based on predictive data and analysis of related compounds, the presented information offers a robust framework for interpreting experimental results. The combination of ^1H NMR, ^{13}C NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are working with furan-based compounds.

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References

- 1. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
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